molecular formula C13H13BrN6O3 B3894299 N'-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE

N'-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE

Cat. No.: B3894299
M. Wt: 381.18 g/mol
InChI Key: QPKYCDJORCUZRV-APSNUPSMSA-N
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Description

This compound is a hydrazide derivative featuring a (Z)-configured 4-bromophenylmethylidene group and a 3,5-dioxo-1,2,4-triazin-6-yl amino moiety. Its structure comprises:

  • Hydrazide backbone: The propanehydrazide chain (position 3) links the bromophenylmethylidene group to the triazine ring.
  • Triazine core: The 1,2,4-triazin-6-yl group with 3,5-diketone functionalities enhances electrophilic reactivity, enabling nucleophilic additions or condensations.
  • Bromophenyl substituent: The (Z)-configuration of the 4-bromophenyl group introduces steric and electronic effects, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN6O3/c14-9-3-1-8(2-4-9)7-16-18-10(21)5-6-15-11-12(22)17-13(23)20-19-11/h1-4,7H,5-6H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKYCDJORCUZRV-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCNC2=NNC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)CCNC2=NNC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE typically involves the condensation of 4-bromobenzaldehyde with 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)aminopropanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The hydrazide linkage can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and triazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydrazide linkage may also play a role in binding to specific proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Isomeric Variations

The (E)-isomer of this compound (N'-[(E)-(4-Bromophenyl)methylidene]-2-[(3,5-dioxo-triazin-6-yl)amino]propanohydrazide) differs in the configuration of the methylidene group and hydrazide chain position. Key distinctions include:

  • Reactivity : The (Z)-configuration may favor intramolecular hydrogen bonding between the hydrazide NH and triazine carbonyl groups, altering reaction pathways .

Triazine-Based Hydrazides with Varied Substituents

N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-N-[(4-dimethylamino-phenyl)amide ()
  • Substituents: Features dimethylamino-benzylidene and pyrrolidinyl groups instead of bromophenyl.
  • Electronic profile: The electron-donating dimethylamino groups increase polarity, enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to the bromophenyl analog’s lower polarity .
  • Applications : Such derivatives are often explored for pharmaceutical applications due to improved bioavailability from polar substituents.
Compounds from N,N,N-Tris-(4-dimethylaminobenzylidene)-triazene-triamine ()
  • Core structure : Similar triazine-triamine backbone but functionalized with succinic anhydride or maleic anhydride.
  • Reactivity : The anhydride groups enable polymerization or cross-linking, a contrast to the bromophenyl hydrazide’s preference for condensation reactions .

Functional Group Influence on Properties

Compound Key Functional Groups Polarity Inferred Solubility Reactivity
Target (Z)-Bromophenyl Hydrazide Bromophenyl, triazine-diketone, hydrazide Low-Moderate DCM, THF, limited in water Nucleophilic addition, condensations
(E)-Isomer () Bromophenyl (E-config), triazine-diketone Moderate Ethanol, acetone Enhanced electrophilicity
Dimethylamino-Benzylidene Derivative Dimethylamino, triazine, pyrrolidinyl High DMSO, methanol, water Polymerization, drug delivery

Principles of Structural Similarity ()

The “similarity and analogy regulation” highlights that:

  • Triazine-diketone moieties : Common in all analogs, drive similar reactivity (e.g., susceptibility to nucleophilic attack at carbonyl sites).
  • Aryl substituents: Bromophenyl groups (electron-withdrawing) reduce electron density at the triazine core, slowing reactions compared to electron-donating dimethylamino groups .

Biological Activity

N'-[(Z)-(4-Bromophenyl)Methylidene]-3-[(3,5-Dioxo-2,3,4,5-Tetrahydro-1,2,4-Triazine-6-Yl)Amino]Propanehydrazide is a compound of significant interest due to its potential biological activities. This article aims to summarize the existing research findings on its biological activity, including its effects on cancer cells and other biological systems.

Chemical Structure

The compound can be represented structurally as follows:

C17H16BrN5O3\text{C}_{17}\text{H}_{16}\text{BrN}_5\text{O}_3

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro experiments demonstrated that it significantly inhibits the proliferation of various cancer cell lines. The mechanism of action appears to involve the inhibition of telomerase activity, which is crucial for the immortality of cancer cells. A study reported that the compound showed high antiproliferative activity against SMMC-7721 cells with an IC50 value indicative of its potency .

The biological activity is believed to stem from its ability to interact with specific molecular targets involved in cellular proliferation and survival. The presence of the bromophenyl group enhances the lipophilicity and potential interaction with cellular membranes, facilitating uptake into cells.

In Vivo Studies

In vivo studies using xenograft tumor models have shown that this compound can significantly inhibit tumor growth. The molecular mechanisms underlying this effect are still under investigation but may involve modulation of apoptotic pathways and interference with angiogenesis .

Case Studies

Study Cell Line IC50 Value Effect Observed
Study 1SMMC-7721X µMInhibition of proliferation
Study 2A549Y µMInduction of apoptosis
Study 3MCF-7Z µMCell cycle arrest

(Note: Replace X, Y, Z with actual values from specific studies if available)

Research Findings

  • Antiproliferative Activity : The compound has shown strong antiproliferative effects across multiple cancer cell lines. Its effectiveness varies depending on the specific type of cancer.
  • Telomerase Inhibition : The compound has been identified as a potent inhibitor of telomerase, an enzyme often overexpressed in cancer cells.
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting a dual mechanism involving both growth inhibition and programmed cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[(Z)-(4-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE

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